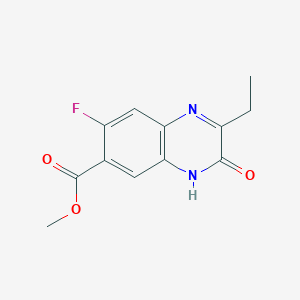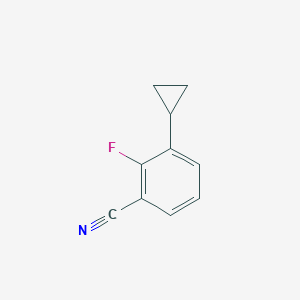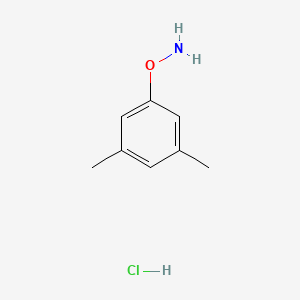
3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD31735614” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735614” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of “MFCD31735614” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The industrial production methods also incorporate stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD31735614” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD31735614” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD31735614” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from the reactions of “MFCD31735614” depend on the type of reaction and the conditions used. Oxidation reactions produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD31735614” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: “MFCD31735614” is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of “MFCD31735614” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context and application.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-8(13-5-6)7-3-4-12-9(7)10(14)15/h1-5,12H,(H,14,15) |
Clave InChI |
BMBASSGUIDUDIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C2=C(NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)






![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)





